
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate
Overview
Description
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate (EFV, FTC, and TDF) are antiretroviral drugs that are used to treat HIV infection. EFV and FTC are nucleoside reverse transcriptase inhibitors (NRTIs) that act by blocking the activity of the HIV reverse transcriptase enzyme, while TDF is an NNRTI (non-nucleoside reverse transcriptase inhibitor) that works by blocking the activity of the HIV reverse transcriptase enzyme. EFV, FTC, and TDF are commonly used in combination therapy to treat HIV infection and are often prescribed together in a single pill, known as the “fixed-dose combination” or FDC.
Scientific Research Applications
Efficacy in HIV Treatment
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate (TDF) are primarily used in the treatment of HIV-1 infection. Studies have demonstrated their efficacy in achieving viral suppression. For instance, a study comparing rilpivirine with efavirenz, each combined with tenofovir disoproxil fumarate and emtricitabine, found rilpivirine to show non-inferior efficacy with a more favorable safety and tolerability profile (Molina et al., 2011). Another study highlighted the non-inferior antiretroviral efficacy of doravirine/lamivudine/tenofovir disoproxil fumarate compared to efavirenz/emtricitabine/tenofovir disoproxil fumarate at week 48 (Orkin et al., 2018).
Bioequivalence Studies
Research has also been conducted on the bioequivalence of the single-tablet regimen of efavirenz/emtricitabine/tenofovir disoproxil fumarate compared to the administration of its individual components. A study found that the coformulation is bioequivalent, providing a convenient option for treatment (Mathias et al., 2007).
Treatment Naivety and Switch Studies
In the context of treatment-naive patients and those switching from other regimens, efavirenz/emtricitabine/tenofovir disoproxil fumarate has been evaluated for its effectiveness and safety. For example, a study on switching from this compound to tenofovir alafenamide coformulated with rilpivirine and emtricitabine in virally suppressed adults found the switch to be non-inferior in maintaining viral suppression (Dejesus et al., 2017).
Comparison with Other Treatment Regimens
Comparative studies with other treatment regimens have been conducted to assess the relative efficacy and safety of efavirenz/emtricitabine/tenofovir disoproxil fumarate. A study comparing it with elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate for initial treatment of HIV-1 infection demonstrated similar long-term safety and efficacy at week 96 (Zolopa et al., 2013).
Investigation in Special Populations
The regimen has also been investigated in specific populations and under different conditions, such as a study reporting a case of acute hepatic failure with this drug combination (Qayyum et al., 2012).
Mechanism of Action
Target of Action
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate are antiretroviral drugs used in the treatment of HIV-1 infection . They target the reverse transcriptase enzyme of the HIV-1 virus . Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir disoproxil fumarate are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) .
Mode of Action
This compound inhibit the action of the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus . Efavirenz binds to a specific site on the reverse transcriptase enzyme, causing a disruption in its activity . Emtricitabine and tenofovir disoproxil fumarate, on the other hand, are incorporated into the viral DNA by the reverse transcriptase enzyme, leading to premature termination of DNA synthesis .
Biochemical Pathways
The action of this compound affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, these drugs prevent the formation of proviral DNA, thereby blocking the integration of the viral genome into the host cell’s DNA. This prevents the production of new virus particles .
Pharmacokinetics
The pharmacokinetics of these drugs involve absorption, distribution, metabolism, and excretion (ADME). Maximum concentrations of emtricitabine and tenofovir are observed in plasma within 0.5 to 3.0 hours of dosing in the fasted state. Efavirenz peak plasma concentrations are typically reached within 5 hours post-dose .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 replication, which leads to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and slow the progression of HIV-1 infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-infection with hepatitis B virus (HBV) can lead to severe acute exacerbations of hepatitis B when the treatment is discontinued . Additionally, the drugs should be taken on an empty stomach, preferably at bedtime, to improve the tolerability of nervous system symptoms .
Safety and Hazards
Efavirenz/emtricitabine/tenofovir DF can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis), liver problems, severe skin rash and allergic reactions, mental health problems, and new or worsening kidney problems, including kidney failure . Rarely, this drug may cause a swollen liver and a buildup of acid in the blood .
Biochemical Analysis
Biochemical Properties
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate interact with various enzymes and proteins in the body. Efavirenz is a non-nucleoside reverse transcriptase inhibitor, which means it binds to and inhibits the function of the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA . Emtricitabine and tenofovir disoproxil fumarate are nucleoside analog reverse transcriptase inhibitors, which incorporate into the viral DNA and cause premature termination .
Cellular Effects
This compound have significant effects on various types of cells, particularly those infected with HIV-1. By inhibiting the function of reverse transcriptase, these drugs prevent the replication of the virus within the cell . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the reverse transcriptase enzyme, leading to enzyme inhibition and changes in gene expression . By incorporating into the viral DNA, emtricitabine and tenofovir disoproxil fumarate cause premature termination of DNA synthesis, preventing the replication of the virus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. These drugs have been shown to be stable and effective over long periods of use
Metabolic Pathways
This compound are involved in the metabolic pathway of reverse transcription in HIV-1 . They interact with the reverse transcriptase enzyme, a key component of this pathway .
Subcellular Localization
The subcellular localization of this compound is primarily within cells infected with HIV-1, where they interact with the reverse transcriptase enzyme
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRMCFDXPIEYGX-NWRGJBOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClF4N9O19PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-50-2 | |
| Record name | Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



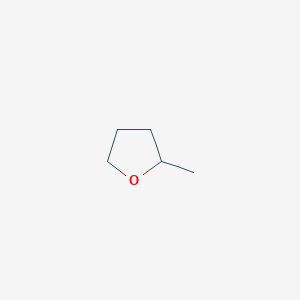
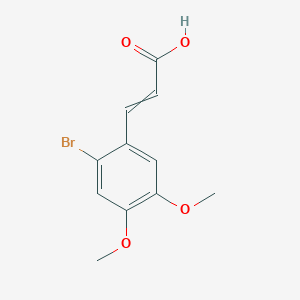
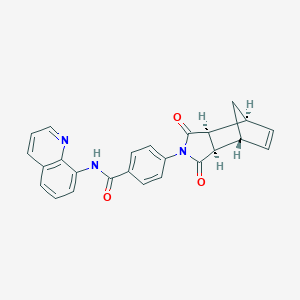

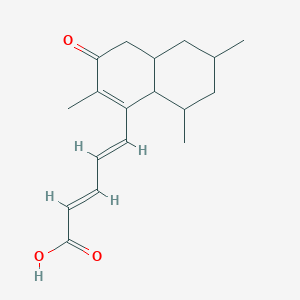
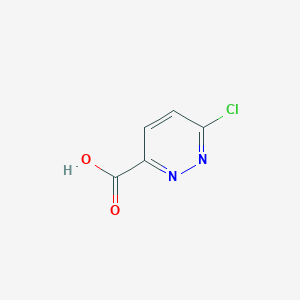
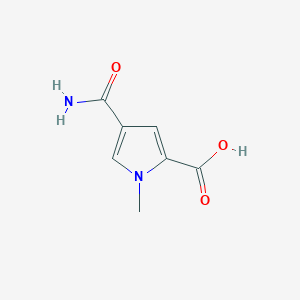
![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)
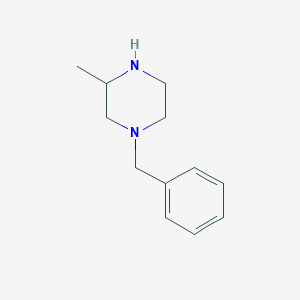
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
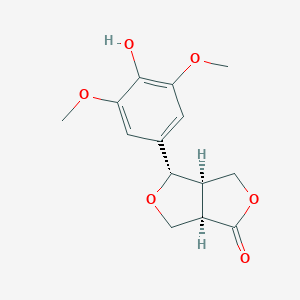
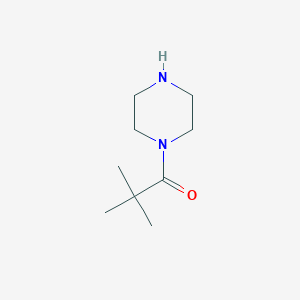
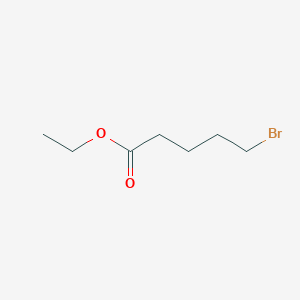
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)